molecular formula C11H10N6O3 B5594201 N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methyl-1,2,5-oxadiazole-3-carboxamide 5-oxide

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methyl-1,2,5-oxadiazole-3-carboxamide 5-oxide

Cat. No. B5594201
M. Wt: 274.24 g/mol
InChI Key: MHXJBYNNOFVSJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methyl-1,2,5-oxadiazole-3-carboxamide 5-oxide is a chemical compound with significant interest in organic chemistry due to its structural uniqueness and potential applications. The compound belongs to a class of heterocyclic compounds that are known for their diverse chemical and physical properties.

Synthesis Analysis

  • A synthetic route to related 3-oxo-4-amino-1,2,3-oxadiazoles has been developed, starting from benzyl cyanide and treating it with nitric oxide in basic methanol (Bohle & Perepichka, 2009). This method showcases the versatility of oxadiazoles synthesis.

Molecular Structure Analysis

  • The crystal and molecular structure of a related compound, 5-phenyl-1,2,4-oxadiazole-3-carboxamide, was determined by X-ray analysis, revealing insights into the structural aspects of oxadiazole derivatives (Viterbo, Calvino, & Serafino, 1980).

Chemical Reactions and Properties

  • The reactivity of these compounds is highlighted in various studies. For instance, a synthesis involving a ring transformation of oxadiazole derivatives has been documented, showcasing the reactivity of the oxadiazole ring (Milcent, Barbier, Tzirenstchikow, & Lebreton, 1989).

Scientific Research Applications

Antitrypanosomal Drugs

1,2,5-Oxadiazole N-oxide derivatives have shown potential as antitrypanosomal drugs, particularly against Trypanosoma cruzi, which causes Chagas disease. These compounds' effectiveness is attributed to their ability to undergo facile monoelectronation of the N-oxide moiety. Lipophilic-hydrophilic balance also plays a significant role in their antichagasic activity, suggesting their promise in therapeutic applications against trypanosomiasis (Cerecetto et al., 1999).

Synthetic Routes

New synthetic routes to 3-oxo-4-amino-1,2,3-oxadiazole derivatives, including those similar to the compound , have been developed. These routes highlight the versatility of such compounds in forming stable sydnone iminium N-oxides, which further underlines their utility in various chemical syntheses and potential applications in materials science (Bohle & Perepichka, 2009).

Anticancer Activities

Compounds derived from 1,2,5-oxadiazole, similar to the compound of interest, have been synthesized and evaluated for their anticancer activities. These studies demonstrate the potential of such compounds in the development of new anticancer agents, highlighting the importance of structural modification in enhancing biological activity (Salahuddin et al., 2014).

Biotransformation

The biotransformation of benzotriazoles, including derivatives similar to the compound , has been studied to understand their degradation mechanisms in the environment, particularly in wastewater treatment. These studies provide insights into the environmental fate of such compounds and their potential impact on water quality (Huntscha et al., 2014).

Herbicidal Activities

N-oxide derivatives of 1,2,5-oxadiazole, related to the compound , have been synthesized and evaluated for their herbicidal activities. These studies have found that certain derivatives exhibit moderate to good pre-emergence activity against specific plant species, suggesting their potential use in agricultural weed management (Cerecetto et al., 2000).

properties

IUPAC Name

N-(benzotriazol-1-ylmethyl)-4-methyl-5-oxido-1,2,5-oxadiazol-5-ium-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6O3/c1-7-10(14-20-17(7)19)11(18)12-6-16-9-5-3-2-4-8(9)13-15-16/h2-5H,6H2,1H3,(H,12,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXJBYNNOFVSJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](ON=C1C(=O)NCN2C3=CC=CC=C3N=N2)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.